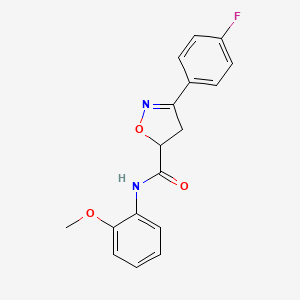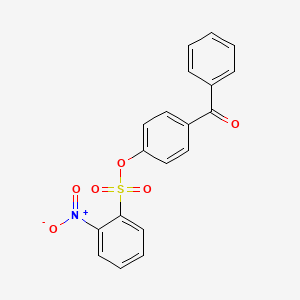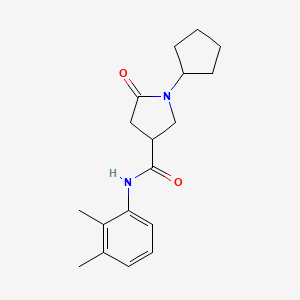![molecular formula C14H10N2O5 B4847747 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 79070-65-8](/img/structure/B4847747.png)
2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the family of isoquinoline derivatives. It is commonly referred to as HONQ or HNQ and has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antiviral Applications
One of the prominent scientific applications of derivatives of 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is in antiviral research. For example, studies have shown that specific derivatives of this compound exhibit inhibitory effects on viral replication, especially against herpes simplex and vaccinia viruses, when tested in chick embryo cell cultures (Garcia-Gancedo et al., 1979). However, these derivatives do not show virucidal effects and their activity is time-related.
Antitumor Activity
The derivatives of this compound have been recognized for their potential in antitumor applications. A series of mono and bis derivatives have shown significant antitumor activity against various cancer cell lines, such as HeLa, A549, P388, HL-60, MCF-7, HCT-8, and A375 (Wu et al., 2010). These findings are instrumental in developing novel classes of antitumor agents based on the structure of this compound.
Polymerization and Photostabilization
This compound's derivatives also find applications in polymer chemistry. Studies have shown that certain derivatives can act as photoinitiators for the polymerization of epoxides and acrylates under various light conditions (Xiao et al., 2015). Additionally, novel blue emitting adducts of this compound have been synthesized for potential use in brightening and stabilizing polymers (Bojinov et al., 2005).
Nonlinear Optical Properties
In the field of optics, derivatives of 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their nonlinear optical properties. For instance, research involving the use of a high repetition rate femtosecond laser revealed significant findings related to the nonlinear refractive index and two-photon absorption cross-section of a derivative of this compound (Abidin et al., 2013). These properties are crucial in developing materials for advanced optical applications.
Antimicrobial Activity
Research has also explored the antimicrobial activity of derivatives of this compound. Certain aminoalkyl derivatives have shown potent antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Stenotrophomonas maltophilia, Bacteroides fragilis, Bacteroides thetaiotaomicron, Propionibacterium acnes, and Candida albicans (Kuran et al., 2012). This suggests their potential use in developing new antimicrobial agents.
Fluorescent UV Absorbers
Additionally, certain derivatives of this compound have been synthesized and studied as fluorescent UV absorbers. These compounds have shown good photostabilizing efficiency, indicating their potential for dyeing and stabilization of polymer materials (Bojinov & Grabchev, 2005). The ability to combine UV absorption and fluorescence in one molecule can be advantageous in various industrial applications.
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-5-4-15-13(18)10-3-1-2-8-6-9(16(20)21)7-11(12(8)10)14(15)19/h1-3,6-7,17H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWAVLDRXDPZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229522 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
CAS RN |
79070-65-8 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079070658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4847677.png)

![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4847687.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4847689.png)
![2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4847699.png)


![N~2~-(2-bromophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847722.png)

![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-[2-(1-adamantyloxy)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847734.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)